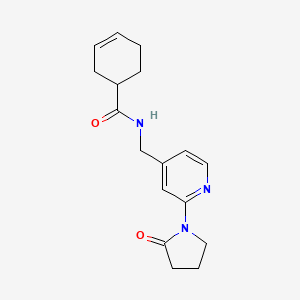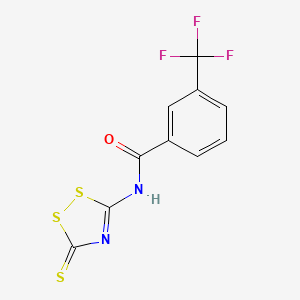![molecular formula C24H19ClFNO4S B2602505 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one CAS No. 866845-92-3](/img/structure/B2602505.png)
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one is a useful research compound. Its molecular formula is C24H19ClFNO4S and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential as Antimicrobial Agents
Quinoline derivatives have been explored for their antimicrobial properties. A study on new quinazolines, which share a structural resemblance with quinolines, demonstrated potential antibacterial and antifungal activities against various pathogens, indicating that similar compounds could be valuable in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another research on isoquinoline derivatives found that modifications at certain positions can lead to compounds with potent antibacterial activities, further emphasizing the relevance of such structural frameworks in antimicrobial research (Kuramoto et al., 2003).
Applications in Antitumor Activity
The structural motif of quinolines is also significant in anticancer drug design. For example, derivatives of quinolin-4-one have shown unique antitumor mechanisms and promising antitumor activity in preclinical models, suggesting that related compounds could serve as leads for anticancer drug development (Chou et al., 2010). This highlights the potential of sulfonyl and quinoline derivatives in contributing to the development of new therapeutic agents targeting various cancers.
Role in Fluorescent Probes and Imaging
Quinoline derivatives are known for their fluorescent properties, which can be utilized in the development of fluorescent probes for biological imaging. A study on a two-photon fluorescent probe for detecting reducing agents illustrates the use of quinoline structures in designing sensitive and selective imaging tools for biological research (Sun et al., 2018).
Contributions to Synthesis and Material Science
The diverse reactivity and functionalization possibilities of quinoline and sulfonyl derivatives also find applications in material science and synthetic chemistry. Research on organic solvents-soluble zinc(II) and cadmium(II) complexes based on modified hydroxyquinoline ligands highlights the utility of such compounds in photoluminescence and potentially in developing luminescent materials (Tan et al., 2018).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4S/c1-2-31-19-8-10-20(11-9-19)32(29,30)23-15-27(14-16-3-5-17(25)6-4-16)22-12-7-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAAZKRQZAJAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
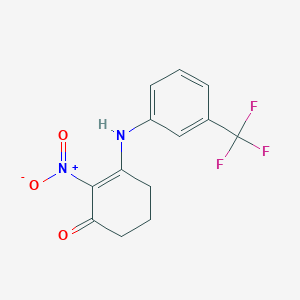
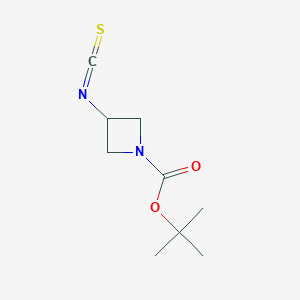
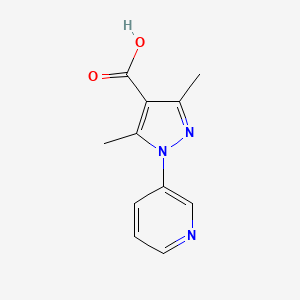
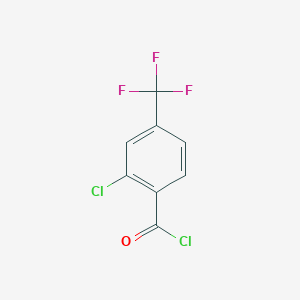
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602428.png)


![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)
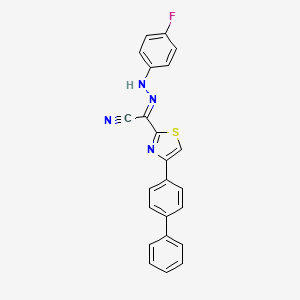
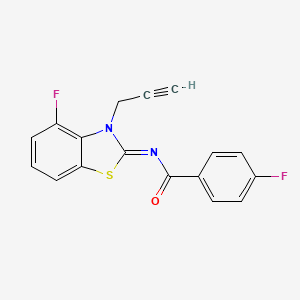
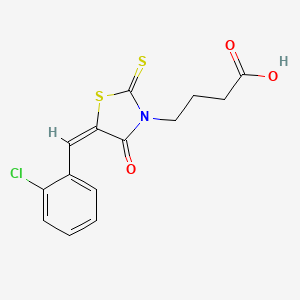
![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)
